2-[4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C is a boronic acid derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C typically involves the reaction of appropriate boronic acid precursors with aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the boronic acid moiety.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acid derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological molecules, making it useful in drug discovery and as a biological probe. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C: can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis.
4-Bromophenylboronic acid: Another boronic acid derivative with different reactivity and applications.
2-Thienylboronic acid: A heterocyclic boronic acid derivative with unique properties.
The uniqueness of Coccoccoccoccoc1=CC=C(C=C1)B1OC(C(O1)©C)©C lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BO7/c1-20(2)21(3,4)29-22(28-20)18-6-8-19(9-7-18)27-17-16-26-15-14-25-13-12-24-11-10-23-5/h6-9H,10-17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKWOZOKADPKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOCCOCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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